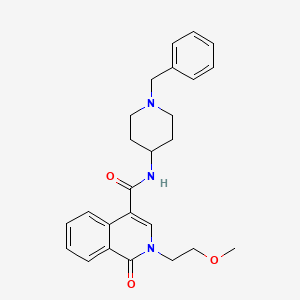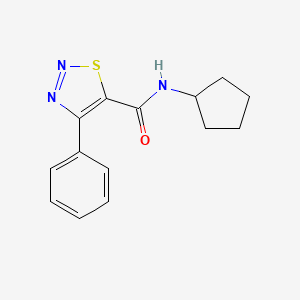
1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is a complex organic compound that features a benzyloxy group, a morpholine ring, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the benzyloxy group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:
Step 1: Preparation of the benzyloxy group through the reaction of benzyl alcohol with a suitable halogenating agent.
Step 2: Formation of the morpholine ring by reacting 2,6-dimethylmorpholine with an appropriate alkylating agent.
Step 3: Coupling of the benzyloxy group with the morpholine ring using a base catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-3-(2,6-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Benzyloxy)-3-(2,6-dimethylpyrrolidin-4-yl)propan-2-ol: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the benzyloxy group and the morpholine ring allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
1-(2,6-dimethylmorpholin-4-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-13-8-17(9-14(2)20-13)10-16(18)12-19-11-15-6-4-3-5-7-15/h3-7,13-14,16,18H,8-12H2,1-2H3 |
Clave InChI |
YTWHNHAFBLEEKO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CC(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B12178261.png)
![N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12178265.png)
![N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178277.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12178284.png)

![1-[(Adamantan-1-yl)methyl]-3-methylurea](/img/structure/B12178297.png)
![Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]-](/img/structure/B12178299.png)
![3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B12178301.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B12178303.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12178308.png)

![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12178329.png)

